molecular formula C24H23ClN4O B11272406 N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11272406
M. Wt: 418.9 g/mol
InChI Key: VKSYDWQGOGCWCH-UHFFFAOYSA-N
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Description

N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the butyl, chlorophenyl, and methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridine derivatives with different substituents. Examples include:

  • 3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-butyl-3-(4-methylphenyl)-6-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23ClN4O

Molecular Weight

418.9 g/mol

IUPAC Name

N-butyl-3-(4-chlorophenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H23ClN4O/c1-3-4-13-26-24(30)19-14-20(16-7-5-15(2)6-8-16)27-23-21(19)22(28-29-23)17-9-11-18(25)12-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,26,30)(H,27,28,29)

InChI Key

VKSYDWQGOGCWCH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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